6-Bromohexyl acrylate
Overview
Description
6-Bromohexyl acrylate is an organic compound with the molecular formula C9H15BrO2. It is an acrylate ester that contains a bromine atom in its molecular structure. This compound is commonly used as a starting material for synthesizing other organic compounds, including polymers, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexyl acrylate typically involves the bromination of 6-hexanol with bromine gas, followed by the esterification of the resulting 6-bromohexanol with acrylic acid. The reaction conditions include:
Bromination: 6-hexanol is reacted with bromine gas in the presence of a solvent such as dichloromethane.
Esterification: The resulting 6-bromohexanol is then esterified with acrylic acid in the presence of a catalyst like triethylamine and a stabilizer such as 4-(dimethylamino)pyridine (DMAP).
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like flash column chromatography using basic aluminum oxide as the solid phase are common .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexyl acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Polymerization: The acrylate group readily undergoes polymerization reactions, forming long chains of repeating units.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions like elevated temperatures or UV light exposure.
Major Products:
Nucleophilic Substitution: Products include azidohexyl acrylate, thiocyanatohexyl acrylate, and methoxyhexyl acrylate.
Polymerization: The major product is poly(this compound), which can be further modified for various applications.
Scientific Research Applications
6-Bromohexyl acrylate has a wide range of applications in scientific research:
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6-Bromohexyl acrylate involves its reactivity due to the presence of both the bromine atom and the acrylate group. The bromine atom facilitates nucleophilic substitution reactions, while the acrylate group undergoes polymerization. These reactions enable the compound to form various derivatives and polymers with specific properties .
Comparison with Similar Compounds
- 6-Chlorohexyl acrylate
- 6-Iodohexyl acrylate
- 6-Fluorohexyl acrylate
Comparison: 6-Bromohexyl acrylate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers moderate reactivity, making it suitable for a wide range of applications without being overly reactive or unstable .
Properties
IUPAC Name |
6-bromohexyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOQTVHKJHBXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569212 | |
Record name | 6-Bromohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112231-58-0 | |
Record name | 6-Bromohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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